1-Methoxy-1,2-dihydroacenaphthylene
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Overview
Description
1-Methoxy-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C13H12O It is a derivative of acenaphthylene, featuring a methoxy group attached to the 1-position and a hydrogenated 2-position
Preparation Methods
The synthesis of 1-Methoxy-1,2-dihydroacenaphthylene can be achieved through several routes. One common method involves the hydrogenation of acenaphthylene in the presence of a methoxy group donor. The reaction typically requires a metallic hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen gas. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification steps are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Methoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Methoxy-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methoxy-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In chemical reactions, the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Comparison with Similar Compounds
1-Methoxy-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
Acenaphthylene: The parent compound, lacking the methoxy group and hydrogenation at the 2-position.
1-Methoxyacenaphthene: A similar compound with a methoxy group but differing in the hydrogenation pattern.
1,2-Dihydroacenaphthylene: Lacks the methoxy group but shares the hydrogenation at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Properties
CAS No. |
21857-35-2 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-methoxy-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H12O/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-7,12H,8H2,1H3 |
InChI Key |
KQETZJKJXPMHMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
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